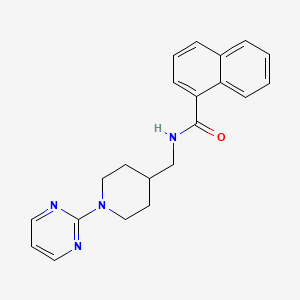![molecular formula C20H21N3O5 B2952445 8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-70-6](/img/structure/B2952445.png)
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of aromatic, heterocyclic, and aliphatic components, making it a subject of interest in various fields of chemical research.
作用机制
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also target microbial cells or cancerous cells.
Mode of Action
It’s known that many pyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Biochemical Pathways
It’s known that many pyrimidine derivatives can affect a variety of biochemical pathways, including those involved in dna synthesis and cell division . This can lead to the death of microbial cells or the inhibition of cancer cell proliferation.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, it’s plausible that this compound, due to its lipophilic nature, can easily diffuse into cells, thereby increasing its bioavailability.
Result of Action
It’s known that many pyrimidine derivatives can cause the death of microbial cells or inhibit the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tricyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: Methoxyphenyl, methyl, and propyl groups can be introduced through substitution reactions.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-dione: A similar compound with a slight variation in the oxidation state.
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-tetraone: Another related compound with additional oxygen atoms.
Uniqueness
The uniqueness of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-4-9-23-17-16(18(24)22(2)20(23)26)14(11-5-7-12(27-3)8-6-11)15-13(21-17)10-28-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKDAMHCCZVXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2952362.png)
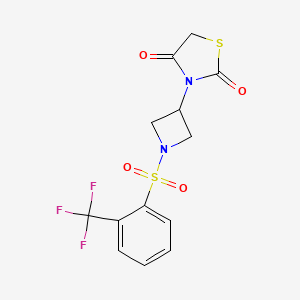
![4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine](/img/structure/B2952364.png)
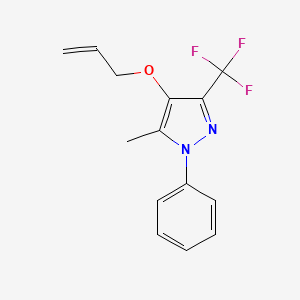
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
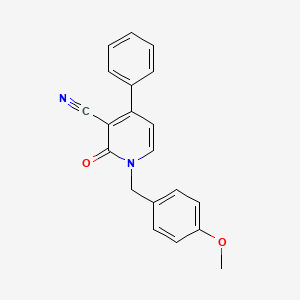
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-(6-thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2952371.png)
![4-{1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
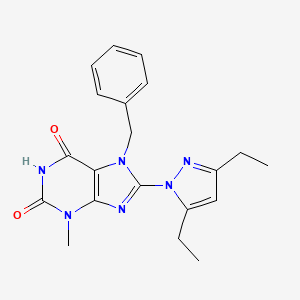
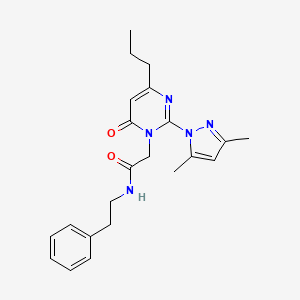
![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)
